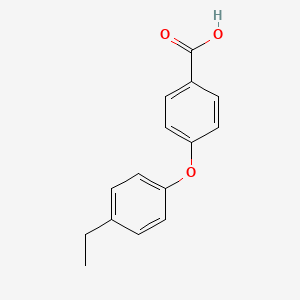











|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:17]=[CH:16][C:6]([O:7][C:8]2[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1)[CH3:2].CC(=CC)C.O.O.P([O-])(O)(O)=[O:26].[Na+].Cl([O-])=O.[Na+]>O.C(O)(C)(C)C>[CH2:1]([C:3]1[CH:17]=[CH:16][C:6]([O:7][C:8]2[CH:15]=[CH:14][C:11]([C:12]([OH:26])=[O:13])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1)[CH3:2] |f:2.3.4.5,6.7|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC=C(OC2=CC=C(C=O)C=C2)C=C1
|
|
Name
|
|
|
Quantity
|
940 μL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=CC
|
|
Name
|
|
|
Quantity
|
338 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.O.P(=O)(O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
875 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
3.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC=C(OC2=CC=C(C=O)C=C2)C=C1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
An oxidation reaction (which
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was terminated with 1 N hydrochloric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
After the extraction with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=CC=C(OC2=CC=C(C(=O)O)C=C2)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 622 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |